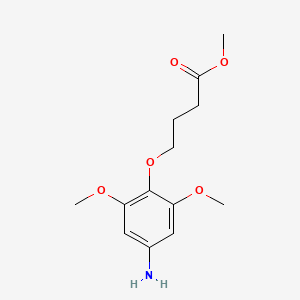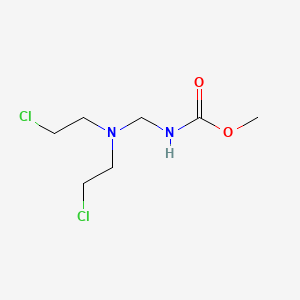![molecular formula C9H5NO2 B13957725 Pyrano[4,3,2-cd][1,2]benzoxazole CAS No. 227312-67-6](/img/structure/B13957725.png)
Pyrano[4,3,2-cd][1,2]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano[4,3,2-cd][1,2]benzoxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. This compound features a fused ring system comprising a pyran ring and a benzoxazole moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3,2-cd][1,2]benzoxazole typically involves multicomponent reactions (MCRs) that integrate various starting materials in a single reaction vessel. Common synthetic routes include the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: Pyrano[4,3,2-cd][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxides or hydroxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties .
Scientific Research Applications
Pyrano[4,3,2-cd][1,2]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Pyrano[4,3,2-cd][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s planar structure allows for efficient binding to biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole moiety but lacks the fused pyran ring.
Pyrano[2,3-c]pyrazole: Features a pyran ring fused with a pyrazole moiety, exhibiting different biological activities.
Uniqueness: Pyrano[4,3,2-cd][1,2]benzoxazole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
CAS No. |
227312-67-6 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
2,7-dioxa-3-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-7-9-6(4-5-11-7)10-12-8(9)3-1/h1-5H |
InChI Key |
RUOQYIYLHZZKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=NO2)C=COC3=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)








